molecular formula C14H14BrNO2 B2874966 2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide CAS No. 1798673-57-0

2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide

Cat. No.: B2874966
CAS No.: 1798673-57-0
M. Wt: 308.175
InChI Key: QHZKJUPWMMIXFF-UHFFFAOYSA-N
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Description

2-Bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide ( 1798673-57-0) is a synthetic brominated benzamide derivative of significant interest in synthetic organic chemistry and pharmaceutical research . Its molecular formula is C14H14BrNO2, and it features a distinct structural complexity that combines a benzamide core with a furan heterocycle and a bromo substituent . The presence of the bromine atom on the benzamide ring enhances its reactivity, making it a versatile and valuable intermediate for further functionalization via cross-coupling reactions, which are pivotal in exploratory drug discovery and medicinal chemistry . The furan moiety contributes to its potential as a scaffold for the development of bioactive molecules . Research into analogous N-(furan-3-yl)benzamide structures has utilized techniques such as single-crystal X-ray diffraction and density functional theory (DFT) calculations to understand their conformational preferences and crystal packing, which are relevant for the rational design of materials and biologically active compounds . This well-defined compound is offered for research applications and is strictly for laboratory use. Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-10(8-11-6-7-18-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-7,9-10H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZKJUPWMMIXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide typically involves the following steps:

    Bromination: The bromination of benzamide can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of the Furan Derivative: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the furan derivative using a suitable base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydride, potassium carbonate, or other strong bases in solvents like DMF or THF.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: The compound is used in studies to investigate its biological activity, including its potential as an antimicrobial or anticancer agent.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and bromine atom can interact with the active site of the target protein, leading to inhibition or activation of its function. The exact molecular pathways involved can vary depending on the specific target and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Benzamide Derivatives

Compound Name Benzamide Substituents Amine Side Chain Molecular Weight (g/mol) Notable Properties/Activities Reference
2-Bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide 2-Bromo 1-(Furan-3-yl)propan-2-yl ~308.17 (calculated) Potential spasmolytic activity (inferred)
2-Bromo-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylbenzamide 2-Bromo 2-Hydroxy-3-(naphthalen-1-yloxy)propyl, isopropyl Not reported Enhanced lipophilicity due to naphthalene
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide (35) 4-Bromo, 3-fluoro 6-Methylpyridin-2-yl 310 (MS data) High yield (81%); pyridine enhances bioavailability
2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide 2-Bromo 1-(4-Methylbenzyl)-1H-pyrazol-5-yl 396.25 (calculated) Stabilized by hydrogen bonding
4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide 4-Bromo, 3-methyl Furan-2-ylmethyl 294.14 Structural isomerism impacts binding
Key Observations:

Heterocyclic Side Chains: Furan-3-yl (target compound) vs. furan-2-yl () alters electronic distribution; furan-3-yl may offer better π-π stacking due to asymmetric electron density . Pyridine (compound 35) and pyrazole () side chains introduce hydrogen-bonding capabilities, enhancing target affinity .

Biological Activity :

  • In silico studies on similar compounds (e.g., ) predict spasmolytic activity for benzamides with methoxy or halogen substituents, suggesting the target compound may share this profile .
  • Bromo-chloro analogs () exhibit strong hydrogen-bonding interactions, correlating with experimental stability and activity .
Insights:
  • High yields (e.g., 81–92% in ) are achieved via coupling reactions under mild conditions, suggesting that the target compound’s synthesis could be optimized using similar protocols .
  • Steric hindrance from ortho-bromine may necessitate longer reaction times or elevated temperatures, as seen in trifluoropropan-2-yl derivatives () .

Computational and Experimental Findings

  • DFT Studies : Bromo and chloro benzamides () show stabilization via electrostatic interactions, with bromine’s polarizability enhancing van der Waals forces .
  • Thermochemical Accuracy : Density-functional methods () validate the electronic effects of substituents, critical for predicting reactivity and stability .

Biological Activity

2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the bromine atom and furan ring, suggest a variety of interactions with biological targets, which may lead to therapeutic applications.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
  • Receptor Modulation : The furan ring can interact with various receptors, influencing their activity and modulating downstream signaling pathways.
  • Cytotoxicity Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells, suggesting that this compound may also promote programmed cell death through caspase activation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis
U937 (Leukemia)12.5Cell cycle arrest
A549 (Lung Cancer)10.0Caspase-mediated pathways

The compound's effectiveness in inducing apoptosis was measured using flow cytometry, revealing an increase in sub-G1 cell populations, indicating cell death.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial activity. Preliminary tests have shown that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus5.0
Escherichia coli>50

These results suggest potential applications in treating bacterial infections, although further studies are required to elucidate its full spectrum of activity.

Case Studies and Research Findings

Several case studies have documented the biological effects of compounds similar to this compound:

  • Study on Apoptosis Induction : A study demonstrated that compounds with furan rings can activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation .
  • Antimicrobial Testing : Research conducted on benzamide derivatives indicated that modifications in the molecular structure significantly affect antimicrobial potency, with some derivatives showing enhanced activity against resistant strains .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the presence of halogen substituents like bromine enhances binding affinity to target proteins, potentially increasing efficacy against cancer cells.

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